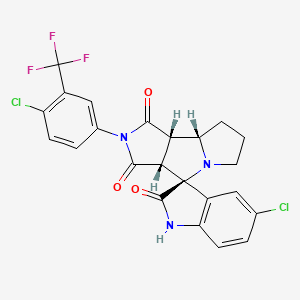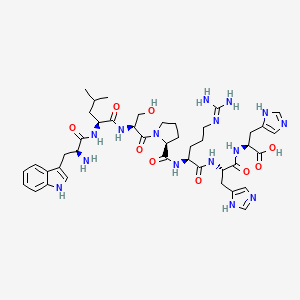
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine is a complex peptide compound It is composed of multiple amino acids, including tryptophan, leucine, serine, proline, ornithine, and histidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine involves the stepwise assembly of its constituent amino acids. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions include:
Activation of Amino Acids: Using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain, which is anchored to a solid resin.
Deprotection: Removal of the protecting groups from the amino acids to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure efficiency and consistency. The process would be optimized to minimize waste and maximize yield, with stringent quality control measures in place to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized, particularly at the tryptophan and histidine residues.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly those with reactive functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of peptide bonds can yield smaller peptide fragments.
Applications De Recherche Scientifique
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Signal Transduction: Modulating signaling pathways by interacting with receptors or kinases.
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparaison Avec Des Composés Similaires
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can be compared to other peptide compounds, such as:
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl: Similar in structure but lacks the diaminomethylidene and histidine residues.
L-Histidyl-L-histidine: Contains only the histidine residues, making it less complex.
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-ornithyl: Lacks the histidine residues and the diaminomethylidene group.
The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which can confer unique chemical and biological properties.
Propriétés
Numéro CAS |
920011-55-8 |
|---|---|
Formule moléculaire |
C43H61N15O9 |
Poids moléculaire |
932.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C43H61N15O9/c1-23(2)13-31(54-36(60)28(44)14-24-17-50-29-8-4-3-7-27(24)29)38(62)57-34(20-59)41(65)58-12-6-10-35(58)40(64)53-30(9-5-11-49-43(45)46)37(61)55-32(15-25-18-47-21-51-25)39(63)56-33(42(66)67)16-26-19-48-22-52-26/h3-4,7-8,17-19,21-23,28,30-35,50,59H,5-6,9-16,20,44H2,1-2H3,(H,47,51)(H,48,52)(H,53,64)(H,54,60)(H,55,61)(H,56,63)(H,57,62)(H,66,67)(H4,45,46,49)/t28-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
HXNSVOBMVUPRJE-NBWDCHGVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)

![4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12631252.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
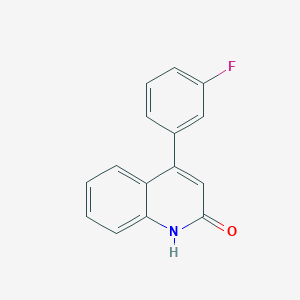
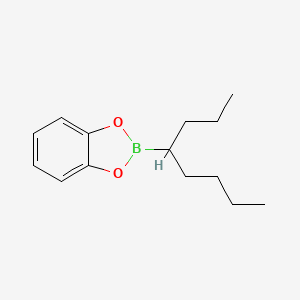
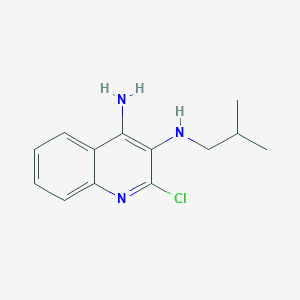
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
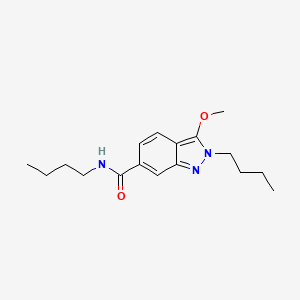
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)


